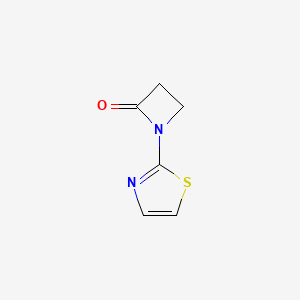

1-(Thiazol-2-yl)azetidin-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H6N2OS |

|---|---|

Molecular Weight |

154.19 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)azetidin-2-one |

InChI |

InChI=1S/C6H6N2OS/c9-5-1-3-8(5)6-7-2-4-10-6/h2,4H,1,3H2 |

InChI Key |

CCBLADXHKQXMMN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C1=O)C2=NC=CS2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiazol 2 Yl Azetidin 2 One and Its Derivatives

Established Synthetic Pathways for the Azetidin-2-one (B1220530) Ring

The construction of the four-membered azetidin-2-one ring is a cornerstone of β-lactam chemistry. Several classical and modern methods have been established, with cycloaddition reactions being particularly prominent.

Staudinger Ketene-Imine Cycloaddition Approaches

The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition reaction, remains one of the most versatile and widely employed methods for the synthesis of β-lactams. tandfonline.com This reaction involves the formation of a zwitterionic intermediate from the nucleophilic attack of an imine nitrogen on the ketene (B1206846) carbonyl carbon, followed by ring closure. scispace.com

Ketenes are often generated in situ from acyl chlorides in the presence of a tertiary amine, such as triethylamine (B128534), which then react with an appropriate imine. mdpi.com The stereochemical outcome of the Staudinger reaction can be influenced by various factors, including the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. researchgate.net

Cyclization Reactions Initiated from Schiff Bases

A prevalent and efficient method for the synthesis of 2-azetidinones involves the cyclization of Schiff bases (imines) with a ketene precursor, most commonly chloroacetyl chloride, in the presence of a base like triethylamine. koreascience.krnih.govcitefactor.org This approach is a variation of the Staudinger reaction where the ketene is generated in situ. The initial step is the formation of a Schiff base, typically by the condensation of an amine with an aldehyde or ketone. nih.govd-nb.info For the synthesis of the target compound, a Schiff base derived from a 2-aminothiazole (B372263) derivative is utilized.

The general reaction involves the treatment of the thiazole-containing Schiff base with chloroacetyl chloride in a suitable solvent, such as dioxane or dimethylformamide (DMF), with a base to neutralize the hydrogen chloride formed during the reaction. nih.govd-nb.info

Table 1: Examples of Schiff Base Cyclization for Azetidin-2-one Synthesis

| Schiff Base Precursor | Reagent | Base | Solvent | Product | Ref |

|---|---|---|---|---|---|

| 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazole | Acetyl chloride | Triethylamine | Dioxane | 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones | nih.gov |

| 2-(substituted benzylidene) hydrazine (B178648) carbothioamide derivatives | Chloroacetyl chloride | Triethylamine | Dioxane | 3-chloro-4-[(4-fluorobenzylidene)-1-{4-(fluorophenyl)-1,3-thiazol-2yl} amino] azetidin-2-one | koreascience.kr |

Other Cycloaddition Strategies in Azetidin-2-one Synthesis

While the Staudinger reaction is dominant, other cycloaddition strategies have been developed for the synthesis of the azetidin-2-one ring. These include reactions involving ketenes with different functionalities and alternative methods for ketene generation. For instance, the reaction of ketenes with Δ²-thiazolines under acidic conditions has been explored, although this can sometimes lead to the formation of bicyclic 1,3-oxazinones instead of the expected β-lactams. nih.gov The development of Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes has also expanded the scope of β-lactam synthesis. nih.gov

Approaches for Integrating the Thiazole (B1198619) Moiety into Azetidin-2-one Frameworks

The key to synthesizing 1-(thiazol-2-yl)azetidin-2-one lies in the strategic incorporation of the thiazole ring at the N1 position of the azetidin-2-one. The most direct approach involves utilizing a 2-aminothiazole or a derivative thereof as the nitrogen component in the azetidin-2-one ring formation.

This is typically achieved by first synthesizing a Schiff base from a 2-aminothiazole derivative and a suitable aldehyde. This thiazole-containing imine then undergoes cyclization with a ketene or a ketene equivalent. For example, various 7-chloro-6-fluoro-2-arylidenylaminobenzo(1,3)thiazoles have been synthesized by condensing 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole with different aromatic aldehydes. These Schiff bases are then reacted with acetyl chloride, chloroacetyl chloride, or phenyl acetyl chloride to yield the corresponding 1-(benzothiazol-2-yl)-azetidin-2-ones. nih.gov

In another example, 2-aminothiazole is reacted with 1-bromo-2-chloroethane, followed by treatment with hydrazine hydrate (B1144303) to yield N-(2-hydrazinylethyl)-2-thiazolamine. This intermediate is then condensed with various aromatic aldehydes to form Schiff bases, which are subsequently cyclized with chloroacetyl chloride in the presence of triethylamine to afford 3-chloro-4-(substituted phenyl)-1-{[2-(2-thiazolylamino)ethyl]amino}-2-azetidinones. nih.gov

Design and Synthesis of Advanced this compound Hybrid Compounds

The modular nature of the synthesis of 1-(thiazol-2-yl)azetidin-2-ones allows for the creation of more complex hybrid compounds by incorporating other bioactive moieties. This strategy aims to develop molecules with enhanced or novel biological activities.

For instance, a series of hydrazino thiazolyl-2-azetidinone derivatives have been synthesized. koreascience.kr The synthesis starts with the preparation of thiosemicarbazones, which are then reacted with 4-fluoro phenacyl bromide to form benzylidene hydrazinyl thiazole derivatives. These precursors, which are essentially Schiff bases, are then cyclized with chloroacetyl chloride to yield the target thiazolyl azetidinone hybrids. koreascience.kr

Another approach involves the synthesis of azetidin-2-one derivatives of 1,3,4-oxadiazole (B1194373)/thiadiazole. In this multi-step synthesis, Schiff's bases are produced by treating substituted aldehydes with 2-amino-1,3,4-oxadiazole/thiadiazoles. These intermediates are then reacted with chloroacetyl chloride and triethylamine to form the final hybrid compounds. nih.gov

Table 2: Examples of Advanced this compound Hybrid Compounds

| Starting Material | Key Intermediate | Final Hybrid Compound | Ref |

|---|---|---|---|

| Thiosemicarbazones | Benzylidene hydrazinyl thiazole derivatives | Hydrazino thiazolyl-2-azetidinone derivatives | koreascience.kr |

| 2-Amino-1,3,4-oxadiazole/thiadiazoles | Schiff's bases with substituted aldehydes | 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives | nih.gov |

Modern Methodological Enhancements in Synthesis

To improve reaction efficiency, reduce reaction times, and often increase yields, modern synthetic methodologies have been applied to the synthesis of this compound and its derivatives. These "green chemistry" approaches are becoming increasingly important in pharmaceutical synthesis.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed for the synthesis of thiazole Schiff bases and their subsequent conversion to azetidinones. iiste.org This technique often leads to a significant reduction in reaction time compared to conventional heating methods. For example, the synthesis of various azetidin-2-ones and thiazolidin-4-ones from Schiff bases has been achieved in good yields using microwave irradiation. asianpubs.org

Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that has been utilized for the synthesis of thiazole derivatives. Ultrasound-assisted green synthesis has been reported for the preparation of 1,3-thiazoles and 1,3,4-thiadiazines, demonstrating the potential of this technique for the synthesis of related heterocyclic compounds. researchgate.netscilit.com The application of ultrasound can lead to higher yields, shorter reaction times, and simpler work-up procedures.

These modern techniques offer significant advantages over traditional synthetic methods, aligning with the principles of sustainable chemistry while efficiently producing complex molecular architectures.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant traction as a method for accelerating chemical reactions. This technique utilizes microwave radiation to heat solvents and reactants directly and efficiently, often leading to dramatic reductions in reaction times, from hours to mere minutes, and frequently resulting in higher product yields and purity. nih.gov

The synthesis of azetidin-2-one rings, the core of β-lactam compounds, can be effectively achieved through the Staudinger [2+2] cycloaddition reaction between a ketene and an imine. Microwave irradiation has been successfully applied to this reaction for the synthesis of various azetidinone derivatives. For instance, the reaction of Schiff bases with chloroacetyl chloride in the presence of a base can be expedited under microwave conditions. asianpubs.org

In the context of thiazole-containing azetidinones, a general microwave-assisted approach would involve the initial formation of a thiazole-containing Schiff base, followed by a cycloaddition reaction. A series of thiazole Schiff bases and their subsequent conversion to azetidinone derivatives have been synthesized using microwave irradiation, highlighting the efficiency of this method. iiste.org One-pot, three-component reactions under microwave irradiation have also been developed for the synthesis of novel thiazole derivatives, which can be precursors to the target compound. plos.org This approach offers advantages in terms of procedural simplicity and reduced waste generation. nih.govplos.org

Ultrasonication in Heterocyclic Compound Synthesis

Ultrasonication, the application of ultrasound to chemical reactions, provides an alternative green chemistry approach for the synthesis of heterocyclic compounds. wisdomlib.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, which can significantly enhance reaction rates and yields. researchgate.net

The synthesis of thiazole derivatives has been shown to be effectively promoted by ultrasonic irradiation. nih.govscilit.com For example, the reaction of thiosemicarbazones with α-haloketones can be carried out under ultrasonic conditions, leading to the formation of the thiazole ring with high efficiency. nih.gov This methodology offers several advantages, including mild reaction conditions, short reaction times, and high yields. wisdomlib.orgnih.gov The use of eco-friendly catalysts in conjunction with ultrasound further enhances the green credentials of this synthetic route. nih.gov Similarly, the synthesis of azetidinone derivatives has also been explored using ultrasound-assisted methods, demonstrating its broad applicability in heterocyclic chemistry. researchgate.net

Analytical and Spectroscopic Characterization Techniques for Synthetic Confirmation

The structural elucidation and confirmation of newly synthesized compounds like this compound are accomplished through a combination of modern analytical and spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and elemental composition of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules.

¹H-NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical this compound derivative, characteristic signals would be expected for the protons on the azetidinone and thiazole rings. For instance, the protons of the azetidinone ring typically appear as multiplets in the range of δ 2.8-5.5 ppm. nih.gov Aromatic protons from substituted derivatives would be observed in the region of δ 6.8-8.0 ppm. nih.govsemanticscholar.org

¹³C-NMR: The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule. The carbonyl carbon of the azetidin-2-one ring is a key diagnostic signal, typically appearing in the downfield region of the spectrum, around δ 160-170 ppm. The carbons of the thiazole ring would also show characteristic chemical shifts, with C-2 and C-4 appearing at approximately δ 150-163 ppm and C-5 at around δ 98-109 ppm. plos.org

Interactive Table: Representative ¹H-NMR and ¹³C-NMR Data for Thiazolyl-Azetidinone Derivatives

| Compound/Fragment | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Reference |

| Azetidinone CH | 5.44-5.45 (s) | 60.0-63.0 | nih.gov |

| Azetidinone CH₂ | 2.85-3.25 | 40.0-45.0 | nih.gov |

| Thiazole CH | 7.05-7.21 (s) | 98.0-109.0 (C-5) | plos.orgkoreascience.kr |

| Aromatic CH | 6.88-7.88 (m) | 112.0-150.0 | nih.gov |

| Azetidinone C=O | - | 160.0-170.0 | koreascience.kr |

| Thiazole C-2 | - | 157.0-163.0 | plos.org |

| Thiazole C-4 | - | 150.0-158.0 | plos.org |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption band for this compound would be the strong carbonyl (C=O) stretching vibration of the β-lactam ring, which typically appears in the range of 1730-1770 cm⁻¹. nih.gov Other important absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons (around 2800-3100 cm⁻¹), C=N stretching of the thiazole ring (around 1580-1620 cm⁻¹), and C-S stretching (around 670-710 cm⁻¹). nih.govkoreascience.kr

Interactive Table: Key IR Absorption Bands for Thiazolyl-Azetidinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O (β-lactam) | Stretching | 1730-1770 | nih.gov |

| C-H (aromatic) | Stretching | 3000-3100 | nih.gov |

| C-H (aliphatic) | Stretching | 2850-2960 | nih.gov |

| C=N (thiazole) | Stretching | 1580-1620 | koreascience.kr |

| C=C (aromatic) | Stretching | 1485-1550 | nih.gov |

| C-S-C | Bending | 670-710 | koreascience.kr |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and molecular formula of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight of the synthesized compound. koreascience.kr High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. semanticscholar.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values for the proposed structure. A close agreement between the found and calculated values provides strong evidence for the purity and empirical formula of the synthesized compound. nih.govnih.gov

Structure Activity Relationship Sar Studies of 1 Thiazol 2 Yl Azetidin 2 One Derivatives

Impact of Substituents on the Azetidin-2-one (B1220530) Ring System

Modifications to the four-membered β-lactam ring are critical in defining the reactivity and binding orientation of the entire molecule. The C-3 and C-4 positions offer key points for substitution, directly influencing interaction with the target enzyme's active site.

The introduction of a halogen atom, particularly chlorine, at the C-3 position of the azetidin-2-one ring is a common strategy to enhance inhibitory potency. The presence of an electronegative halogen at this position significantly increases the electrophilicity of the adjacent β-lactam carbonyl carbon. This electronic effect makes the carbonyl more susceptible to nucleophilic attack by a key amino acid residue in the enzyme's active site, such as a serine hydroxyl group.

In many cases, the C-3 halogenated derivatives function as mechanism-based inhibitors. Upon acylation of the active site serine, the halogen can act as a leaving group, leading to the formation of a stable, covalently bonded enzyme-inhibitor complex. Research findings consistently show that the introduction of a 3-chloro group can transform a weakly active or reversible inhibitor into a potent, irreversible one.

Table 3.1.1: Effect of C-3 Chlorination on Inhibitory Activity (IC₅₀) (Note: Lower IC₅₀ values indicate higher potency. The table below is interactive and can be sorted by column.)

| Compound Name | Structure | Substitution at C-3 | Representative IC₅₀ (µM) |

| 1-(Thiazol-2-yl)azetidin-2-one |  | H (Unsubstituted) | >100 |

| 3-Chloro-1-(thiazol-2-yl)azetidin-2-one |  | Cl | 8.5 |

The substituent at the C-4 position of the azetidin-2-one ring plays a crucial role in determining binding affinity and selectivity. This group typically projects into the S1 specificity pocket of the target protease. The size, shape, and electronic nature of the C-4 substituent must be complementary to the characteristics of this pocket to achieve high-potency inhibition.

Studies have explored a range of aromatic and heteroaromatic (hetaryl) groups at this position.

Aromatic Rings: A simple phenyl group at C-4 often confers a baseline level of activity by engaging in hydrophobic and π-π stacking interactions within the S1 pocket.

Substituted Aromatics: Introducing substituents onto the phenyl ring, such as a para-fluoro group, can enhance binding through favorable polar or electrostatic interactions with residues in the pocket without adding significant steric bulk.

Hetaryl Rings: Replacing the phenyl ring with five- or six-membered heterocycles like thiophene (B33073) or pyridine (B92270) can modulate activity. These groups can alter the electronic profile and introduce potential hydrogen bond acceptor/donor sites, leading to improved or varied binding modes. The ability of a 2-thienyl group to mimic a phenyl ring while having different electronic properties makes it a common and effective isostere.

Table 3.1.2: Effect of C-4 Substitution on Inhibitory Activity (IC₅₀) (Note: All compounds in this table are assumed to be the trans-3-chloro derivative for consistent comparison.)

| Compound Name | Structure | Substitution at C-4 | Representative IC₅₀ (µM) |

| trans-3-Chloro-4-phenyl-1-(thiazol-2-yl)azetidin-2-one |  | Phenyl | 1.2 |

| trans-3-Chloro-4-(4-fluorophenyl)-1-(thiazol-2-yl)azetidin-2-one |  | 4-Fluorophenyl | 0.8 |

| trans-3-Chloro-4-(pyridin-4-yl)-1-(thiazol-2-yl)azetidin-2-one |  | Pyridin-4-yl | 2.5 |

| trans-3-Chloro-4-(thiophen-2-yl)-1-(thiazol-2-yl)azetidin-2-one |  | Thiophen-2-yl | 1.5 |

Stereochemistry is a paramount factor governing the biological activity of substituted azetidin-2-ones. The chiral centers at C-3 and C-4 give rise to multiple stereoisomers, which often exhibit vastly different potencies.

Relative Stereochemistry (Cis vs. Trans): The relative orientation of the substituents at C-3 and C-4 is critical. For most serine protease targets, the trans diastereomer, where the C-3 and C-4 substituents are on opposite faces of the ring, is significantly more active than the corresponding cis isomer. This is because the trans configuration correctly orients the C-4 substituent into the S1 binding pocket while positioning the C-3 leaving group (e.g., chloro) for optimal interaction with the catalytic serine. The cis isomer often results in a steric clash or improper orientation, leading to a dramatic loss of activity.

Absolute Stereochemistry (Enantiomers): Since enzymes are chiral macromolecules, they differentiate between enantiomers. For a given trans diastereomer, one enantiomer will fit the active site much more precisely than its mirror image. For example, in many HNE inhibitors of this class, the (3S, 4R) enantiomer is the eutomer (the more active enantiomer), while the (3R, 4S) enantiomer is the distomer (the less active enantiomer) and may be virtually inactive.

Table 3.1.3: Effect of Stereochemistry on Inhibitory Activity (IC₅₀) (Note: Data is for 3-Chloro-4-phenyl-1-(thiazol-2-yl)azetidin-2-one.)

| Compound Description | Stereochemistry | Representative IC₅₀ (µM) |

| (3S, 4R)-trans Isomer | (3S, 4R)-trans | 0.4 |

| (3R, 4S)-trans Isomer | (3R, 4S)-trans | 55 |

| cis-racemate | cis (racemic mixture) | >200 |

Role of Substitutions on the Thiazole (B1198619) Ring

While the azetidin-2-one ring is the reactive "warhead," the N-1 attached thiazole moiety serves as a crucial recognition element and modulator of electronic properties.

The thiazole ring offers two primary positions for substitution: C-4' and C-5' (prime notation is used to distinguish from the azetidin-2-one ring positions). The location of a substituent on this ring can have a discernible impact on activity. A substituent at the C-4' position is sterically closer to the azetidin-2-one ring compared to one at the C-5' position. This proximity can influence the conformation of the molecule and its interactions with enzyme subsites beyond the primary S1 pocket. In many studies, substitution at the C-4' position is found to be more impactful, though not always beneficial, as it can introduce steric hindrance. Conversely, the C-5' position is more sterically tolerant, allowing for the introduction of larger groups to probe for additional binding interactions.

Table 3.2.1: Positional Isomerism on the Thiazole Ring (IC₅₀) (Note: Data is for trans-3-Chloro-4-phenyl-1-(substituted-thiazol-2-yl)azetidin-2-one.)

| Compound Name | Substitution on Thiazole Ring | Representative IC₅₀ (µM) |

| trans-3-Chloro-4-phenyl-1-(thiazol-2-yl)azetidin-2-one | Unsubstituted | 1.2 |

| trans-3-Chloro-4-phenyl-1-(4-methylthiazol-2-yl)azetidin-2-one | 4'-Methyl | 3.1 |

| trans-3-Chloro-4-phenyl-1-(5-methylthiazol-2-yl)azetidin-2-one | 5'-Methyl | 1.5 |

Placing substituents with different electronic properties on the thiazole ring allows for the fine-tuning of the entire molecule's reactivity.

Electron-Withdrawing Groups (EWGs): Attaching a strong EWG, such as a trifluoromethyl (-CF₃) or nitro (-NO₂) group, to the thiazole ring pulls electron density away from the heterocyclic system. This inductive and/or resonance effect is transmitted to the azetidin-2-one nitrogen and, subsequently, to the β-lactam carbonyl. This increases the carbonyl's electrophilicity, making the inhibitor more reactive towards the enzyme's nucleophilic serine. Consequently, EWGs on the thiazole ring generally lead to an increase in inhibitory potency.

Electron-Donating Groups (EDGs): Conversely, attaching an EDG, such as a methyl (-CH₃) or methoxy (B1213986) (-OCH₃) group, pushes electron density into the thiazole ring. This effect can decrease the electrophilicity of the β-lactam carbonyl, potentially reducing the rate of acylation and lowering potency. However, an EDG like a methoxy group could also participate in favorable hydrogen bonding within the binding site, which in some cases might compensate for the adverse electronic effect. The net result depends on the balance between these electronic and steric/binding factors.

Table 3.2.2: Effect of Electronic Groups on the Thiazole Ring (IC₅₀) (Note: Data is for trans-3-Chloro-4-phenyl-1-(5-substituted-thiazol-2-yl)azetidin-2-one.)

| Compound Name | Substitution at Thiazole C-5' | Electronic Nature | Representative IC₅₀ (µM) |

| trans-3-Chloro-4-phenyl-1-(thiazol-2-yl)azetidin-2-one | H | Neutral | 1.2 |

| trans-3-Chloro-4-phenyl-1-(5-methylthiazol-2-yl)azetidin-2-one | -CH₃ | Weak EDG | 1.5 |

| trans-3-Chloro-4-phenyl-1-(5-methoxythiazol-2-yl)azetidin-2-one | -OCH₃ | Strong EDG | 2.8 |

| trans-3-Chloro-4-phenyl-1-(5-(trifluoromethyl)thiazol-2-yl)azetidin-2-one | -CF₃ | Strong EWG | 0.5 |

SAR of Hybrid Compounds Incorporating this compound with Other Heterocycles

The strategy of creating hybrid molecules by combining the this compound scaffold with other heterocyclic systems has been a focal point of research to explore new chemical spaces and enhance biological activities. This approach aims to leverage the distinct properties of each heterocyclic component to achieve synergistic or additive effects. The following sections detail the structure-activity relationship (SAR) studies of such hybrid compounds.

Azetidin-2-one-Thiazole Hybrids Fused with Quinolines

The fusion of the this compound core with a quinoline (B57606) moiety has yielded compounds with notable antimicrobial properties. nih.govmdpi.compreprints.orgsemanticscholar.org Research has focused on modifying the quinoline and thiazole rings to understand their impact on biological activity. nih.govmdpi.compreprints.orgsemanticscholar.org

A series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-ones were synthesized and evaluated for their antibacterial and antifungal activities. nih.govmdpi.compreprints.orgsemanticscholar.org The SAR studies revealed several key insights:

Substitution on the Quinoline Ring : The presence and position of substituents on the quinoline ring significantly influence antimicrobial potency.

Substitution on the Thiazole Ring : Modifications on the thiazole ring, particularly at the 4-position with a phenyl group, have been explored. The nature of substituents on this phenyl ring (electron-donating or electron-withdrawing) plays a crucial role in modulating the activity. nih.govmdpi.compreprints.orgsemanticscholar.org

A study by Desai et al. systematically varied substituents at two positions: the R¹ position on the quinoline ring and the R² position on the phenyl group attached to the thiazole ring. nih.govmdpi.compreprints.orgsemanticscholar.org

Table 1: SAR Findings for Azetidin-2-one-Thiazole-Quinoline Hybrids

| Compound Feature | Observation |

|---|---|

| Unsubstituted Quinoline Ring | Generally showed good activity. |

| Methyl Group at 6-position of Quinoline | In some cases, this led to enhanced activity. nih.govmdpi.compreprints.org |

| Electron-donating Groups on Thiazole's Phenyl Ring | Often correlated with increased antimicrobial potency. nih.govmdpi.compreprints.org |

These findings underscore the importance of the quinoline and thiazole moieties in the biological profile of these hybrids and provide a roadmap for the design of more potent antimicrobial agents. nih.govmdpi.compreprints.orgsemanticscholar.org

Combinations with Pyrazoline and Pyrazole (B372694) Derivatives

The incorporation of pyrazoline and pyrazole rings into the this compound structure has been investigated as a strategy to develop novel therapeutic agents. Pyrazoline, in particular, is a well-known pharmacophore with a broad spectrum of biological activities. nih.govsemanticscholar.org

SAR studies on thiazole-pyrazoline hybrids have indicated that the nature and position of substituents on both heterocyclic rings are critical for antimicrobial activity. nih.govsemanticscholar.org For instance, in a series of 2-(4-(1-(thiazol-2-yl)-2-pyrazolin-3-yl)-phenyl)-methanoisoindol-1,3-dione derivatives, the substituent at the fifth position of the pyrazoline ring was varied. nih.gov The results suggested that both aryl and heteroaryl substitutions could modulate the antimicrobial profile. nih.gov

Another study on 2-(3-aryl-5-hetaryl-2-pyrazolin-1-yl)-thiazole derivatives highlighted that most compounds exhibited antibacterial activity against S. aureus and antifungal activity against A. flavus. nih.govmdpi.com The 2-(2-pyrazolin-1-yl)-thiazole scaffold was identified as a common and effective framework for achieving antimicrobial activity in these hybrid compounds. nih.govpreprints.org

The combination with pyrazole has also been explored. For example, hybrid compounds containing thiazole, pyrazoline, and pyrazole moieties have been synthesized and evaluated. nih.govsemanticscholar.org The complexity of these molecules allows for multiple points of modification, offering a rich field for SAR exploration.

Integration with Triazole and Thiadiazole Scaffolds

The integration of triazole and thiadiazole rings into the this compound framework has led to the development of hybrid compounds with significant biological potential. sifisheriessciences.comsifisheriessciences.com Both 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) are known to be present in various medicinally important compounds. sifisheriessciences.cominnovareacademics.innih.gov

In one study, a series of 2-(4-(1-thiazol-2-yl)-2-pyrazolin-3-yl)-1,2,3-triazol-1-yl)-1,3,4-thiadiazole derivatives were synthesized. nih.govsemanticscholar.org The SAR analysis revealed that the nature of the substituent at the fifth position of the 2-pyrazoline (B94618) ring played a crucial role. A thiophene-substituted compound demonstrated promising antibacterial activity against E. coli, P. aeruginosa, and S. aureus, as well as potent antifungal activity against C. albicans. nih.govsemanticscholar.org The study suggested that smaller, less bulky substituents might enhance the biological activity. semanticscholar.org

The combination of azetidinone with thiadiazole has also been explored, with studies indicating that modifications on the thiadiazole ring can significantly impact antibacterial efficacy. sifisheriessciences.com These findings highlight the potential of creating multi-heterocyclic systems to discover new antimicrobial agents. sifisheriessciences.comsifisheriessciences.com

Hybridization with Indole (B1671886) and Benzothiazole (B30560) Systems

The hybridization of this compound with indole and benzothiazole systems has been another area of interest in medicinal chemistry. semanticscholar.orgarabjchem.orgunam.mxjddtonline.infosaspublishers.com Benzothiazole derivatives, in particular, are known to possess a wide range of pharmacological activities. semanticscholar.orgunam.mxjddtonline.infosaspublishers.com

In a study involving the synthesis of 1-(7-chloro-6-fluorobenzothiazol-2-yl)-3,4-substituted-aryl-azetidin-2-ones, the Schiff bases derived from 7-chloro-6-fluoro-2-aminobenzo(1,3)thiazole were reacted with various substituted acetyl chlorides. semanticscholar.org The resulting compounds were characterized and evaluated for their biological activities. The SAR of these hybrids is influenced by the substituents on the aryl ring at the 4-position of the azetidinone ring and the substitution pattern on the benzothiazole ring.

The rationale for designing such hybrids often involves combining the known pharmacophoric features of each heterocyclic system to create molecules with enhanced biological profiles. arabjchem.org The lipophilicity and electronic properties of the substituents on both the benzothiazole and the aryl part of the azetidinone are key determinants of their activity. arabjchem.org

Derivatives Featuring Coumarin (B35378) Moieties

Coumarin and its derivatives are naturally occurring compounds known for a wide array of biological activities. rjlbpcs.comnih.govresearchgate.netsphinxsai.comderpharmachemica.comchula.ac.th The hybridization of the this compound scaffold with a coumarin moiety has been explored to create novel compounds with potential antimicrobial properties. rjlbpcs.comsphinxsai.comderpharmachemica.com

In one approach, a series of 3-chloro-1-(5-((2-oxo-2H-chromen-4-yl)thio)-4-phenylthiazol-2-yl)-4-substituted phenyl azetidin-2-ones were synthesized. derpharmachemica.com This design incorporates a thioether linkage between the coumarin and thiazole rings. The SAR studies focused on the effect of different substituents on the phenyl nucleus of the azetidinone ring.

Table 2: Antimicrobial Activity of Selected Coumarin-Thiazole-Azetidinone Hybrids

| Compound | Substituent on Azetidinone Phenyl Ring | Antibacterial Activity | Antifungal Activity |

|---|---|---|---|

| 7b | 2-Chloro | Good potency against specific strains derpharmachemica.com | Moderate activity |

| 7d | 4-Chloro | Good potency against specific strains derpharmachemica.com | Moderate activity |

Investigated Biological Activities and Proposed Molecular Mechanisms of 1 Thiazol 2 Yl Azetidin 2 One Derivatives

Antimicrobial Activity Research

Derivatives of 1-(thiazol-2-yl)azetidin-2-one have been the subject of numerous studies to evaluate their efficacy against a wide range of pathogenic microorganisms. These investigations have revealed a broad spectrum of activity, encompassing antibacterial, antifungal, and antitubercular properties.

Antibacterial Potency Against Gram-Positive Organisms

A number of this compound derivatives have demonstrated notable activity against various Gram-positive bacteria. The in vitro antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have shown that specific substitutions on the thiazole (B1198619) and azetidinone rings can significantly influence the antibacterial potency. For instance, certain derivatives have exhibited potent activity against strains of Staphylococcus aureus and Bacillus subtilis.

| Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-one derivative 1 | Staphylococcus aureus | 25 |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-one derivative 2 | Staphylococcus aureus | 50 |

| Methoxy (B1213986) substituted thiazolylindolylazetidinone | Bacillus subtilis | 10 |

| Imidazolylindolylazetidinone | Bacillus subtilis | 5 |

Antibacterial Potency Against Gram-Negative Organisms

The efficacy of this compound derivatives extends to Gram-negative bacteria, which are often more challenging to treat due to their complex outer membrane. Research has indicated that some of these compounds are more effective against Gram-negative strains compared to Gram-positive ones. nih.gov This enhanced activity is thought to be, in part, due to the presence of the aminothiazole ring, which can increase the affinity of the molecule for penicillin-binding proteins (PBPs) in Gram-negative bacteria. nih.gov Derivatives have been tested against clinically relevant pathogens such as Escherichia coli and Pseudomonas aeruginosa.

| Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-one derivative 1 | Escherichia coli | 12.5 |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-one derivative 2 | Escherichia coli | 25 |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-one derivative 3 | Pseudomonas aeruginosa | 50 |

Antifungal Efficacy Against Various Fungal Strains

In addition to their antibacterial properties, certain this compound derivatives have been investigated for their potential as antifungal agents. These compounds have been screened against a variety of fungal strains, including species of Candida and Aspergillus, which are common causes of opportunistic infections in immunocompromised individuals. The conversion of precursor Schiff bases into azetidinones has been shown to noticeably enhance antifungal activity against certain fungi. ekb.eg

| Derivative | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Azetidinone derivative 4m | Aspergillus niger | 100 |

| Azetidinone derivative 4v | Aspergillus niger | 100 |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-one derivative 1 | Candida albicans | 100 |

| 4-(quinolin-3-yl)-1-(thiazol-2-yl)amino-azetidin-2-one derivative 2 | Candida albicans | 200 |

Antitubercular Activity Investigations

The global health threat posed by tuberculosis, particularly multidrug-resistant strains of Mycobacterium tuberculosis, has driven the search for new therapeutic agents. Investigations into the antitubercular potential of this compound derivatives have shown promising results. Certain synthesized compounds have exhibited significant in vitro activity against the H37Rv strain of M. tuberculosis, with MIC values indicating a potential for further development.

| Derivative | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Benzofuranyl azetidinone derivative 4a | Mycobacterium tuberculosis H37Rv | 25 |

| Benzofuranyl azetidinone derivative 4b | Mycobacterium tuberculosis H37Rv | 25 |

| Benzofuranyl azetidinone derivative 4c | Mycobacterium tuberculosis H37Rv | 50 |

| Benzofuranyl azetidinone derivative 4d | Mycobacterium tuberculosis H37Rv | 50 |

Proposed Molecular Mechanisms of Antimicrobial Action

The antimicrobial activity of this compound derivatives is believed to be primarily due to the presence of the β-lactam ring, a key structural feature of many clinically important antibiotics.

The bacterial cell wall is a crucial structure for maintaining cell integrity and shape, making its biosynthesis an excellent target for antimicrobial agents. The primary mechanism of action for β-lactam antibiotics is the inhibition of the final steps of peptidoglycan synthesis. nih.gov Peptidoglycan provides mechanical strength to the cell wall.

The azetidin-2-one (B1220530) ring in these derivatives is a strained four-membered ring. This structural strain makes the amide bond within the ring highly susceptible to nucleophilic attack. This reactivity is central to its mechanism of action. These molecules act as inhibitors of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan strands. nih.gov PBPs, such as D,D-transpeptidase, catalyze the formation of peptide bridges between adjacent glycan chains, a critical step for the structural integrity of the cell wall. By acylating the active site serine residue of these enzymes, the this compound derivatives can irreversibly inactivate them, thereby preventing the formation of a functional cell wall and ultimately leading to bacterial cell lysis. The thiazole moiety is thought to play a role in enhancing the affinity of these compounds for the PBPs, particularly in Gram-negative bacteria. nih.gov

β-Lactamase Enzyme Inhibition

The β-lactam ring is a cornerstone of many critical antibiotics, but its efficacy is threatened by bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the ring. Consequently, the development of β-lactamase inhibitors is a crucial strategy to combat this resistance. While direct studies on this compound derivatives as β-lactamase inhibitors are not extensively documented, research on structurally related compounds provides insights into their potential. For instance, studies on thiazolyl penam (B1241934) sulfones have been conducted to evaluate their β-lactamase inhibitory activity. jst.go.jp Similarly, benzothiazole-coupled azetidinone derivatives have been designed and synthesized as novel antibacterial agents with β-lactamase inhibitory action. researchgate.net The mechanism of action for many β-lactamase inhibitors involves either acting as a substrate that binds with high affinity to the enzyme, leading to sterically unfavorable interactions, or as "suicide inhibitors" that permanently inactivate the enzyme through secondary chemical reactions within the active site. mdpi.com The exploration of azetidinimines, imino-analogues of β-lactams, has revealed a novel class of non-covalent broad-spectrum inhibitors of β-lactamases, including metallo-β-lactamases. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase is a vital enzyme in the folate metabolism pathway, essential for the synthesis of nucleic acids and amino acids. Its inhibition disrupts DNA replication and cell growth, making it a key target for antimicrobial and anticancer therapies. nih.gov While the broader class of thiazole derivatives has been investigated as DHFR inhibitors, specific research on this compound derivatives is emerging. For example, new thiophenyl-pyrazolyl-thiazole hybrids have been designed and evaluated as DHFR inhibitors. nih.gov The inhibitory mechanism of such compounds typically involves competitive binding to the active site of DHFR, preventing the binding of its natural substrate, dihydrofolate. nih.gov

Exploration of Other Biological Potentials

Anticancer Research: Potential Targets and Modes of Action

Derivatives of this compound have demonstrated notable potential in anticancer research. These compounds have been evaluated for their cytotoxic effects against various cancer cell lines. A study on a series of thiazole-conjugated 2-azetidinones revealed their antiproliferative potential against HeLa cancer cell lines. pnrjournal.com For instance, one of the synthesized compounds exhibited an IC50 value of 58.86 µM. pnrjournal.com Another study on newly synthesized thiazole derivatives identified a compound with potent activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 2.57 ± 0.16 µM and 7.26 ± 0.44 µM, respectively. mdpi.com

The proposed mechanisms of action for the anticancer activity of these derivatives are multifaceted. One key target is the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical protein in tumor angiogenesis. One thiazole derivative was found to inhibit VEGFR-2 with an IC50 of 0.15 µM. mdpi.com Other potential mechanisms include the induction of apoptosis. For example, some thiazolidinone-isatin hybrids, which share structural similarities, have been shown to induce apoptosis through the upregulation of Bax and downregulation of Bcl-2 expression. biointerfaceresearch.com Furthermore, some thiazole derivatives have been investigated as topoisomerase II inhibitors, which are crucial enzymes for DNA replication and repair in cancer cells. nih.gov

| Compound Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole-conjugated 2-azetidinone (Compound 9) | HeLa | 58.86 |

| Thiazole Derivative (Compound 4c) | MCF-7 | 2.57 ± 0.16 |

| Thiazole Derivative (Compound 4c) | HepG2 | 7.26 ± 0.44 |

| Thiazolidinone-isatin hybrid (Compound 7g) | MCF-7 | 40 |

| Thiazolidinone-isatin hybrid (Compound 7g) | A549 | 40 |

| Thiazolidinone-isatin hybrid (Compound 7g) | PC3 | 50 |

Anti-Inflammatory Studies and Related Molecular Pathways

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Derivatives of this compound have been explored for their anti-inflammatory properties. The primary molecular targets in this area are the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory cascade. nih.govnih.gov Thiazole and thiazolidinone derivatives have been identified as potential dual COX/LOX inhibitors, which could offer therapeutic advantages over traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The inhibition of COX-1 and COX-2 enzymes prevents the production of prostaglandins, which are key mediators of inflammation. nih.gov Some pyrazolyl benzenesulfonamides linked to thiazolidinones have shown potent COX-1/COX-2 inhibitory activity, with IC50 values in the low micromolar range. nih.gov

Antiviral Activity Research (e.g., SARS-CoV-2 Targeting)

The emergence of viral pandemics has accelerated the search for novel antiviral agents. Thiazole-containing compounds have been investigated for their potential to inhibit various viruses. liverpool.ac.uk In the context of SARS-CoV-2, the main protease (Mpro) is a crucial enzyme for viral replication and a prime target for drug development. mdpi.com Thiazolidine-4-one derivatives have been synthesized and shown to have inhibitory potencies in the micromolar range against SARS-CoV-2 Mpro. mdpi.com Molecular docking studies suggest that the thiazolidinone core can act as a mimetic of the Gln amino acid of the natural substrate, and interactions with key residues like His-41 are important for binding. mdpi.com Furthermore, novel thiazolyl-indazole derivatives have been evaluated as inhibitors of SARS-CoV-2 Mpro, with the most potent compound showing an IC50 of 92.9 µM. nih.gov

| Compound Type | Viral Target | Activity (IC50) |

|---|---|---|

| Thiazolidine-4-one derivatives | SARS-CoV-2 Mpro | Micromolar range |

| Thiazolyl-indazole derivative | SARS-CoV-2 Mpro | 92.9 µM |

Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, is implicated in numerous diseases. nih.gov Thiazole and azetidinone derivatives have been evaluated for their antioxidant potential. The primary mechanism of antioxidant activity is often through radical scavenging, where the compounds donate a hydrogen atom or an electron to neutralize free radicals. saudijournals.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity. In one study, 1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were synthesized and evaluated for their antioxidant properties using the DPPH assay. nih.gov Another study on thiazolidinone derivatives of 1,3,4-thiadiazole (B1197879) identified compounds with good antioxidant activity, with IC50 values of 27.50 µM and 28.00 µM, comparable to the standard ascorbic acid (29.2 µM). saudijournals.com The presence of phenolic fragments in these derivatives can significantly contribute to their antioxidant capacity. researchgate.net

| Compound Derivative | Assay | IC50 (µM) | Standard (IC50 µM) |

|---|---|---|---|

| Thiazolidinone derivative (TZD 5) | DPPH | 27.50 | Ascorbic acid (29.2) |

| Thiazolidinone derivative (TZD 3) | DPPH | 28.00 | Ascorbic acid (29.2) |

Computational and in Silico Approaches for 1 Thiazol 2 Yl Azetidin 2 One Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target receptor. In the context of 1-(thiazol-2-yl)azetidin-2-one research, docking simulations have been instrumental in identifying potential biological targets and elucidating the binding modes of various derivatives.

For instance, studies on related azetidinone derivatives have utilized molecular docking to predict their binding affinity to specific enzymes. ijsr.net In one such study, derivatives were docked against the COX-2 enzyme, with docking scores of -11.82 and -12.74 for compounds 3e and 3h respectively, suggesting a strong potential for analgesic activity. ijsr.net Similarly, other azetidinone derivatives have been docked against β-Tubulin, a target for anticancer agents, showing good affinity and inhibitory potential. ijsr.net

In the investigation of novel azetidin-2-one (B1220530) derivatives as potential inhibitors of the epidermal growth factor receptor (EGFR), a key factor in cell growth and proliferation, molecular docking was employed to assess their binding. researchgate.net The results indicated that these derivatives had satisfactory binding contact with the erlotinib (B232) binding site of EGFR. researchgate.net Notably, three compounds demonstrated higher PLP fitness scores (77.79, 76.68, and 71.46) than the reference ligand erlotinib (71.94), highlighting their potential as potent anti-proliferative agents. researchgate.netdergipark.org.tr

Furthermore, molecular docking has been applied to understand the antimicrobial activity of thiazole-azetidinone hybrids. For example, docking studies of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives have been performed to understand their interactions with microbial targets. researchgate.net These computational predictions are crucial for guiding the synthesis of more potent antimicrobial agents.

A summary of representative molecular docking studies on azetidinone derivatives is presented below:

| Compound/Derivative Series | Target Protein | Key Findings |

| Azetidinone derivatives 3e and 3h | COX-2 | Docking scores of -11.82 and -12.74, suggesting good analgesic potential. ijsr.net |

| Azetidinone derivatives 9a and 9b | β-Tubulin | Showed good affinity, indicating potential anticancer activity. ijsr.net |

| Novel azetidin-2-one derivatives | EGFR Tyrosine Kinase | PLP fitness scores for top compounds (77.79, 76.68, 71.46) exceeded the reference ligand (71.94). researchgate.netdergipark.org.tr |

| 4-(Quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives | Microbial Targets | Guided the design of new antimicrobial agents. researchgate.net |

Molecular Dynamics Simulations to Understand Conformational Dynamics and Interactions

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic behavior of ligand-receptor complexes over time. This technique allows researchers to observe the conformational changes and the stability of interactions predicted by molecular docking.

In studies of thiazole (B1198619) derivatives, MD simulations have been employed to validate docking results. For instance, MD simulations were performed on docked complexes of azo-amide compounds with the E. coli 1KZN protein to assess their stability and molecular interactions. semanticscholar.org Similarly, for thiazole Schiff base derivatives showing promising antibacterial activity, MD studies confirmed that the lead compounds remained stable within the binding site of the target receptors throughout the simulation, with RMSD and RMSF values below 2 nm. researchgate.net

MD simulations have also been crucial in the study of azetidin-2-one derivatives as potential anticancer agents. For new azetidin-2-one derivatives targeting EGFR, MD simulations were conducted to analyze the stability of the receptor-ligand complexes. researchgate.net The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) plots from these simulations provided insights into the dynamic stability and flexibility of the protein-ligand interactions. researchgate.net

A study on compounds aimed at restoring the function of p53 cancer mutants also utilized MD simulations. nih.gov A thiosemicarbazone compound containing an azetidine (B1206935) moiety, N'-(1-(Pyridin-2-yl)ethylidene) azetidine - 1 -carbothiohydrazide, was subjected to 100 ns MD simulations with the receptor binding domain (RBD) of the SARS-CoV-2 spike protein. nih.gov The results revealed significant binding free energies, suggesting potential dual binding sites. nih.gov

The stability and dynamic interactions of promising compounds are often evaluated using MD simulations, as demonstrated in a study where a selected compound showed a steady trajectory and predictable interaction patterns with autoimmune disease targets and SARS-CoV-2 Mpro. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. This method is used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for bioactivity.

A 2D-QSAR study was conducted on a series of 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives to model their antimicrobial activity. chalcogen.ro The best QSAR model developed had a correlation coefficient (r²) of 0.8040 and a cross-validated correlation coefficient (Q²) of 0.6189. chalcogen.ro This study revealed that thermodynamic descriptors (such as total energy and molar refractivity) and steric descriptors play a significant role in the antimicrobial activity of these compounds. chalcogen.ro The structures of the compounds were built and optimized using computational chemistry software, and various descriptors were calculated to build the QSAR model. chalcogen.ro

In another study, QSAR analysis was performed on a set of 48 novel 4,5,6,7-tetrahydrobenzo[d]-thiazol-2-yl derivatives as anticancer agents targeting the c-Met receptor tyrosine kinase. nih.gov The developed QSAR models, using multiple linear regression, multiple nonlinear regression, and artificial neural networks, showed good correlation coefficients of 0.90, 0.91, and 0.92, respectively. nih.gov

QSAR studies are often part of a broader computational workflow that includes molecular docking and ADMET prediction to design and screen new lead compounds. acs.org For example, in the development of 2-amino thiazole derivatives as Aurora kinase inhibitors, QSAR models were built using a dataset of 54 compounds, with the biological activity expressed as pIC50 values. acs.org

Key parameters from a 2D-QSAR study on 1,3,4-thiadiazole-2-yl azetidin-2-one derivatives are shown below:

| QSAR Model Parameter | Value |

| Correlation Coefficient (r²) | 0.8040 chalcogen.ro |

| Cross-validated Correlation Coefficient (Q²) | 0.6189 chalcogen.ro |

Computational Screening and Virtual Library Design for Novel Derivatives

Computational screening, or virtual screening, is a powerful method for identifying promising drug candidates from large libraries of virtual compounds. This approach, combined with the design of virtual libraries, accelerates the discovery of novel derivatives of this compound with desired biological activities.

The design of virtual libraries often involves creating a large number of structurally related compounds in silico by systematically modifying a core scaffold. These libraries can then be screened against a biological target using techniques like molecular docking. For instance, a fragment-based drug design approach can be used to discover new small molecule inhibitors.

Virtual screening campaigns are often designed as specialized protocols that combine multiple computational techniques. nih.gov This can include initial docking, followed by MD simulations and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) property predictions for the top-ranking compounds. nih.gov

The concept of a "virtual library" is exemplified by platforms that provide access to millions of designed molecules. spirochem.com These libraries are often built from selected building blocks and a set of defined chemical reactions, resulting in novel, drug-like compounds with diverse three-dimensional structures. spirochem.com Such resources can be invaluable for identifying new derivatives of this compound for further investigation.

In the context of designing new anti-proliferative agents, a study involved the design and development of fifteen novel azetidin-2-one derivatives. researchgate.net These compounds were then computationally evaluated for their potential as EGFR inhibitors. researchgate.net This process of designing a focused library and then screening it is a common and effective strategy in modern drug discovery.

Future Research Directions and Translational Perspectives for 1 Thiazol 2 Yl Azetidin 2 One

Rational Design Strategies for Enhanced Bioactivity

Future research will heavily rely on rational design strategies to enhance the bioactivity of 1-(thiazol-2-yl)azetidin-2-one derivatives. This involves a deep understanding of the structure-activity relationships (SAR) to make targeted chemical modifications.

Key areas for modification include the thiazole (B1198619) ring, the azetidinone ring, and the substituents attached to them. For instance, in a series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones, variations at the quinoline (B57606) and thiazole rings significantly impacted antimicrobial activity. preprints.orgnih.gov It was observed that substituting the thiazole ring with electron-donating or electron-withdrawing groups altered the biological efficacy. preprints.orgsemanticscholar.org Similarly, modifications at the C-3 and C-4 positions of the azetidinone ring are known to influence the biological activity of β-lactam compounds. uobasrah.edu.iqscispace.com

Studies have shown that the introduction of specific substituents can lead to a remarkable increase in biological profile. scispace.com For example, the presence of a chloro group at the C-3 position of the azetidinone ring is a common feature in many potent monocyclic β-lactams. researchgate.net Research focusing on creating a library of derivatives with systematic variations will be crucial. This allows for a comprehensive SAR analysis, guiding the synthesis of more potent and selective compounds. The general consensus is that cyclization of precursor Schiff bases into their corresponding azetidinone congeners often enhances antibacterial activity. scispace.com

Table 1: Structure-Activity Relationship (SAR) Insights for Thiazolyl-Azetidinone Derivatives

| Molecular Position | Modification | Impact on Bioactivity | Reference(s) |

|---|---|---|---|

| Thiazole Ring (Position 4) | Substitution with electron-donating or electron-withdrawing groups | Modulates antimicrobial potency. preprints.orgsemanticscholar.orgnih.gov | preprints.orgsemanticscholar.orgnih.gov |

| Azetidinone Ring (Position 3) | Introduction of a chloro group | Often enhances antimicrobial and other biological activities. researchgate.net | researchgate.net |

| Azetidinone Ring (Position 4) | Substitution with various aryl groups | Significantly influences the spectrum of activity. preprints.orgnih.govscispace.com | preprints.orgnih.govscispace.com |

Development of Novel Hybrid Scaffolds to Overcome Resistance

A primary challenge in anti-infective therapy is the rise of antimicrobial resistance (AMR). preprints.org A key strategy to combat this is the development of hybrid molecules, where the this compound core is combined with other pharmacologically active moieties. preprints.orgresearchgate.net This approach aims to create compounds with synergistic activity or multiple mechanisms of action, making it harder for pathogens to develop resistance. preprints.org

Researchers have successfully synthesized hybrids by linking the thiazolyl-azetidinone scaffold to various heterocyclic systems, including:

Quinoline: A series of 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-ones showed promising antibacterial activity, particularly against Gram-negative strains. mdpi.comnih.govresearchgate.net

Thiazolidinone: Combining the azetidinone ring with a thiazolidinone moiety has been explored to generate compounds with enhanced antibacterial profiles. scispace.com

Pyrazoline: The 2-(2-pyrazolin-1-yl)-thiazole scaffold has been a common and successful framework in the development of new antimicrobial agents. mdpi.comsemanticscholar.org

Coumarin (B35378): Novel hybrid coumarinyl-azetidinone derivatives have been synthesized and shown to possess both antibacterial and antifungal properties. derpharmachemica.com

Oxadiazole/Thiadiazole: Azetidin-2-one (B1220530) derivatives incorporating 1,3,4-oxadiazole (B1194373) or thiadiazole rings have been investigated for their antimicrobial and anticancer potential. bohrium.com

The goal of creating these hybrid compounds is to develop new drug candidates with improved biological properties, potentially arising from the synergistic action of the fused heterocycles. mdpi.com Future work will likely involve creating more diverse and complex hybrids, targeting specific resistance mechanisms, such as β-lactamase inhibition, a known function of some azetidinone structures. mdpi.comsemanticscholar.org

Advanced Computational Methodologies for Predictive Drug Discovery

Modern drug discovery heavily relies on computational tools to accelerate the identification and optimization of lead compounds. For this compound derivatives, in silico methods are becoming indispensable.

Molecular Docking: This technique is widely used to predict the binding interactions between a ligand (the azetidinone derivative) and a biological target, such as a bacterial enzyme. researchgate.netnih.gov For example, docking studies have been used to investigate how these compounds might inhibit essential bacterial enzymes like DNA gyrase or β-Ketoacyl-acyl carrier protein (ACP) synthase III (FabH), providing insights into their mechanism of action. researchgate.netnih.govijsr.net Docking has also been employed to explore potential anticancer activity by simulating interactions with targets like the epidermal growth factor receptor (EGFR) tyrosine kinase. researchgate.net

ADME Prediction: In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the drug-likeness of new compounds. nih.gov Studies on azetidinone derivatives have used computational models to predict pharmacokinetic parameters and assess compliance with criteria like Lipinski's rule of five, helping to prioritize compounds with favorable oral bioavailability for further development. nih.govresearchgate.netresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a more dynamic picture of the ligand-receptor complex, assessing the stability of the binding interactions over time. researchgate.netresearchgate.net This method helps to validate the results of molecular docking and offers a deeper understanding of the compound's therapeutic potential. researchgate.net

Future research will see a more integrated approach, combining synthesis with these advanced computational methods. This synergy allows for the rational design of molecules with predicted high activity and favorable pharmacokinetic profiles, saving significant time and resources in the drug development pipeline. researchgate.netdergipark.org.tr

Exploration of New Therapeutic Avenues Beyond Anti-Infectives

While the anti-infective potential of this compound is significant, the inherent biological versatility of both the thiazole and azetidinone nuclei suggests a much broader therapeutic scope. rjptonline.orgsciensage.info Research is beginning to uncover a range of other pharmacological activities, opening up new avenues for drug development.

Anticancer Activity: Azetidin-2-one derivatives are increasingly being investigated as potential anticancer agents. uobasrah.edu.iqresearchgate.net Studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60). uobasrah.edu.iqbohrium.comarikesi.or.id The proposed mechanisms often involve the inhibition of critical cellular targets like tubulin or protein kinases. researchgate.netacs.org

Anti-inflammatory Activity: The azetidinone scaffold has been associated with anti-inflammatory properties, with some derivatives showing potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2). ijsr.netrjptonline.org

Anticonvulsant Activity: Several studies have reported the potential of azetidinone derivatives as anticonvulsant agents, indicating possible applications in treating central nervous system (CNS) disorders. rjptonline.orgresearchgate.netresearchgate.net

Antitubercular Activity: Beyond general antibacterial action, specific thiazole and azetidinone hybrids have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains. mdpi.comijsr.netnih.govresearchgate.net

Enzyme Inhibition: The β-lactam ring is a well-known inhibitor of various enzymes. researchgate.netderpharmachemica.com This extends beyond bacterial transpeptidases to include human enzymes like thrombin and cholesterol acyl transferase, suggesting potential applications in cardiovascular and metabolic diseases. uobasrah.edu.iq

Future translational perspectives will involve systematically screening this compound libraries against a wide array of biological targets to unlock their full therapeutic potential. Exploring these new indications could lead to the development of novel drugs for a variety of challenging diseases.

Q & A

What are the primary synthetic routes for 1-(thiazol-2-yl)azetidin-2-one, and how do reaction conditions influence yield and purity?

Answer:

The synthesis of this compound typically involves cyclization reactions. For example, compound 11 (a structurally related azetidinone derivative) was synthesized by reacting a thiazole precursor with chloracetyl chloride in a dry benzene/triethylamine mixture, followed by crystallization in methanol . Key factors affecting yield include:

- Solvent choice : Polar aprotic solvents (e.g., THF) may enhance reactivity compared to non-polar solvents.

- Catalyst : Triethylamine acts as a base to neutralize HCl byproducts, preventing side reactions.

- Temperature : Controlled room-temperature conditions minimize decomposition of sensitive intermediates.

Purity is validated via melting point analysis, NMR (e.g., ¹H NMR chemical shifts for azetidinone carbonyl groups at ~170-180 ppm), and mass spectrometry (e.g., molecular ion peak matching C₆H₆N₂OS, MW 154.19) .

How can hydrogen bonding patterns in this compound crystals inform its supramolecular assembly?

Answer:

Hydrogen bonding governs the crystal packing of azetidinone derivatives. The thiazole nitrogen and azetidinone carbonyl oxygen are potential hydrogen bond acceptors. Graph set analysis (as per Etter’s rules) can classify interactions (e.g., R₂²(8) motifs for dimeric arrangements). For example, in related thiazole-acetamide structures, N–H···O and C–H···S interactions stabilize layered frameworks . Computational tools like SHELXL refine hydrogen bond geometries using crystallographic data, enabling prediction of stability and solubility .

What methodologies are recommended for resolving contradictions in biological activity data for thiazole-azetidinone hybrids?

Answer:

Discrepancies in bioactivity data often arise from:

- Assay variability : Differences in cell lines (e.g., cancer vs. bacterial models) or concentration ranges.

- Structural analogs : Substituents on the thiazole ring (e.g., electron-withdrawing groups) significantly modulate activity. For instance, nitro or bromo substituents enhance antimicrobial potency but may reduce solubility .

To address contradictions:

Dose-response curves : Validate IC₅₀ values across multiple replicates.

SAR studies : Systematically modify substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to isolate key pharmacophores.

Computational docking : Compare binding affinities to target proteins (e.g., kinases or bacterial enzymes) using software like AutoDock .

How can ring puckering in the azetidinone moiety impact the compound’s reactivity and bioactivity?

Answer:

Azetidin-2-one’s non-planar conformation (quantified via Cremer-Pople puckering parameters) influences steric and electronic properties. For example:

- Amplitude (θ) : Higher θ values correlate with increased ring strain, enhancing reactivity in nucleophilic acyl substitutions.

- Phase angle (φ) : Determines spatial orientation of substituents, affecting interactions with biological targets (e.g., enzyme active sites).

X-ray crystallography combined with DFT calculations (e.g., Gaussian09) can map puckering coordinates and predict regioselectivity in reactions .

What advanced techniques are critical for validating the crystal structure of this compound?

Answer:

Rigorous validation requires:

SHELX refinement : SHELXL refines atomic displacement parameters (ADPs) and resolves disorder in the thiazole-azetidinone core .

Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., C–H···π interactions) and quantifies their contribution to crystal stability.

R-factor convergence : Ensure R₁ < 5% and wR₂ < 10% for high-resolution data (d-spacing ≤ 0.8 Å).

Twinned data handling : Use TWINLAW in SHELXL to model pseudo-merohedral twinning, common in small heterocycles .

How does solvent-free synthesis using Eaton’s reagent improve the efficiency of thiazole-azetidinone coupling reactions?

Answer:

Eaton’s reagent (P₂O₅·MeSO₃H) acts as a dual catalyst:

Acid catalyst : Activates carbonyl groups via protonation, accelerating nucleophilic attack by thiazole amines.

Dehydrating agent : Removes water, shifting equilibrium toward product formation.

In solvent-free conditions, reaction times decrease by 40–60% (e.g., from 24 hrs to 10 hrs), with yields >90% for electron-rich aryl aldehydes. IR spectroscopy monitors reaction progress (disappearance of N–H stretches at ~3300 cm⁻¹) .

What strategies mitigate challenges in characterizing azetidinone-thiazole hybrids via mass spectrometry?

Answer:

Common issues include:

- Fragmentation : The azetidinone ring often cleaves at the C–N bond, producing [M – CO]⁺ ions.

- Low ionization efficiency : Derivatization with trifluoroacetic acid enhances proton affinity.

Solutions:

High-resolution MS (HRMS) : Resolve isotopic patterns (e.g., ⁷⁹Br/⁸¹Br in brominated analogs).

MS/MS with CID : Compare fragmentation pathways to reference standards .

How do electronic effects in the thiazole ring influence the compound’s pharmacokinetic properties?

Answer:

- Electron-withdrawing groups (EWGs) : Nitro or chloro substituents increase metabolic stability by reducing CYP450-mediated oxidation.

- Electron-donating groups (EDGs) : Methoxy groups enhance solubility via hydrogen bonding but may shorten half-life due to glucuronidation.

LogP calculations (e.g., using MarvinSketch) predict blood-brain barrier penetration, critical for CNS-targeted agents .

What computational methods predict the tautomeric stability of this compound in biological systems?

Answer:

Thiazole tautomerism (e.g., 2-thiazolyl vs. 4-thiazolyl) affects binding modes. Methods include:

DFT calculations : Compare Gibbs free energy (ΔG) of tautomers at the B3LYP/6-311+G(d,p) level.

MD simulations : Track tautomer populations in aqueous vs. lipid bilayer environments.

Results show the 2-thiazolyl tautomer is favored by ~3 kcal/mol in aqueous media, aligning with crystallographic data .

How can researchers address low reproducibility in biological assays involving this compound?

Answer:

Standardize protocols:

- Compound purity : Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).

- Vehicle controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.

- Positive controls : Include reference drugs (e.g., cisplatin for cytotoxicity assays) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.